5-Nitrothiophen-2-carboxamid

Übersicht

Beschreibung

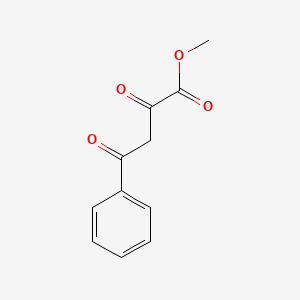

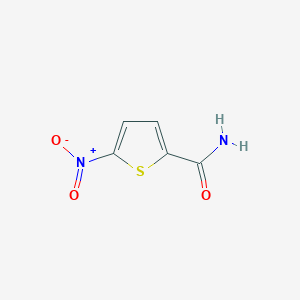

5-Nitrothiophene-2-carboxamide is a chemical compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. This compound is notable for its nitro group at the 5-position and a carboxamide group at the 2-position. Thiophene derivatives, including 5-Nitrothiophene-2-carboxamide, are of significant interest due to their diverse applications in medicinal chemistry, material science, and organic synthesis.

Wissenschaftliche Forschungsanwendungen

5-Nitrothiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.

Industry: Utilized in the production of organic semiconductors and other advanced materials.

Wirkmechanismus

Mode of Action

5-Nitrothiophene-2-carboxamide is bioactivated by LmjNTR1 to give two major metabolites: M+2 and 2M-98 . The M+2 metabolite is proposed to be the 4,5-dihydrothiophene, formed by direct reduction on the aromatic ring . The 2M-98 metabolite is proposed to be the thieno [2,3-b]pyridyl species, formed by reaction of the postulated hydroxylamine and α,β-unsaturated open chain nitrile metabolites .

Biochemical Pathways

The 2M-98 metabolite is an end point of bioactivation that results in detoxification of the transient electrophilic α,β-unsaturated open chain nitrile intermediate . This suggests that the compound affects the biochemical pathways related to detoxification in the organism.

Pharmacokinetics

A structure-activity relationship campaign was carried out to optimize antileishmanial activity, reduce mammalian cell toxicity, and improve aqueous solubility .

Result of Action

Upon treatment with 5-Nitrothiophene-2-carboxamide, mitochondrial damage and ROS accumulation are observed in L. major promastigotes . Moreover, multiple protein targets are covalently modified upon in cellulo bioactivation . Most proteins affected are ribosomal proteins involved in translation . This suggests that disruption of protein translation is one of the major effects of the compound’s action.

Action Environment

It is known that the compound shows promising antileishmanial activity . The compound’s action, efficacy, and stability could potentially be influenced by various environmental factors, including the presence of other compounds, temperature, pH, and the specific characteristics of the organism’s internal environment.

Biochemische Analyse

Biochemical Properties

5-Nitrothiophene-2-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key interactions is with the enzyme CTP synthetase PyrG, which is essential for the synthesis of cytidine triphosphate. The compound inhibits the activity of PyrG, thereby affecting the synthesis of nucleotides . Additionally, 5-Nitrothiophene-2-carboxamide has been shown to interact with nitroreductases, which are enzymes involved in the reduction of nitro groups. These interactions highlight the compound’s potential as an inhibitor in biochemical pathways.

Cellular Effects

The effects of 5-Nitrothiophene-2-carboxamide on various types of cells and cellular processes are profound. In Mycobacterium tuberculosis, the compound inhibits the growth of the bacteria by targeting the CTP synthetase PyrG . This inhibition disrupts the nucleotide synthesis pathway, leading to impaired bacterial growth. In mammalian cells, 5-Nitrothiophene-2-carboxamide has been observed to induce mitochondrial damage and reactive oxygen species accumulation, which can affect cell signaling pathways and gene expression . These cellular effects underscore the compound’s potential as an antimicrobial and its impact on cellular metabolism.

Molecular Mechanism

At the molecular level, 5-Nitrothiophene-2-carboxamide exerts its effects through several mechanisms. The compound binds to the active site of CTP synthetase PyrG, inhibiting its activity and preventing the synthesis of cytidine triphosphate . Additionally, 5-Nitrothiophene-2-carboxamide undergoes reduction by nitroreductases, leading to the formation of reactive intermediates that can covalently modify proteins . These modifications can disrupt protein function and lead to changes in gene expression. The molecular mechanism of 5-Nitrothiophene-2-carboxamide highlights its potential as a biochemical tool for studying enzyme inhibition and protein modification.

Temporal Effects in Laboratory Settings

The effects of 5-Nitrothiophene-2-carboxamide over time in laboratory settings have been studied to understand its stability and long-term impact on cellular function. In in vitro studies, the compound has shown stability over extended periods, maintaining its inhibitory effects on CTP synthetase PyrG . In in vivo studies, the compound’s bioavailability and solubility have been identified as limiting factors . Long-term exposure to 5-Nitrothiophene-2-carboxamide has been associated with sustained mitochondrial damage and reactive oxygen species accumulation, indicating potential chronic effects on cellular function.

Dosage Effects in Animal Models

The effects of 5-Nitrothiophene-2-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits the growth of Mycobacterium tuberculosis without causing significant toxicity to mammalian cells . At higher doses, 5-Nitrothiophene-2-carboxamide has been observed to induce toxic effects, including mitochondrial damage and increased reactive oxygen species levels . These findings suggest a threshold effect, where the compound’s antimicrobial efficacy is balanced against its potential toxicity.

Metabolic Pathways

5-Nitrothiophene-2-carboxamide is involved in several metabolic pathways, primarily through its interactions with enzymes such as CTP synthetase PyrG and nitroreductases . The compound’s reduction by nitroreductases leads to the formation of reactive intermediates that can further participate in biochemical reactions. These interactions can affect metabolic flux and alter metabolite levels, highlighting the compound’s role in modulating metabolic pathways.

Transport and Distribution

The transport and distribution of 5-Nitrothiophene-2-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been shown to accumulate in mitochondria, where it induces damage and reactive oxygen species accumulation . Additionally, 5-Nitrothiophene-2-carboxamide’s solubility and bioavailability affect its distribution in vivo, with limited systemic distribution observed in animal models . These factors highlight the importance of understanding the compound’s transport and distribution for its potential therapeutic applications.

Subcellular Localization

5-Nitrothiophene-2-carboxamide primarily localizes to the mitochondria within cells, where it exerts its biochemical effects . The compound’s localization is influenced by its chemical structure, which allows it to interact with mitochondrial membranes and proteins. This subcellular localization is critical for its activity, as it enables the compound to induce mitochondrial damage and reactive oxygen species accumulation. Understanding the subcellular localization of 5-Nitrothiophene-2-carboxamide provides insights into its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrothiophene-2-carboxamide typically involves the nitration of thiophene derivatives followed by the introduction of the carboxamide group. One common method includes the nitration of thiophene to form 5-nitrothiophene, which is then subjected to carboxylation and subsequent conversion to the carboxamide.

Industrial Production Methods

Industrial production of 5-Nitrothiophene-2-carboxamide may involve large-scale nitration and carboxylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 5-aminothiophene-2-carboxamide.

Substitution: Formation of substituted thiophene derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Nitrothiophene-2-carboxylic acid

- 5-Nitrothiophene-2-carbaldehyde

- 5-Aminothiophene-2-carboxamide

Uniqueness

5-Nitrothiophene-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicinal chemistry and material science.

Eigenschaften

IUPAC Name |

5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3S/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSBXZHFWKTMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310905 | |

| Record name | 5-Nitrothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5832-00-8 | |

| Record name | NSC234194 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Nitrothiophene-2-carboxamide exert its antifungal activity?

A1: Research suggests that 5-Nitrothiophene-2-carboxamide derivatives can effectively combat fungal infections, particularly those caused by Fusarium oxysporum. Specifically, compound 3e (dehydroabietyl-(1,3,4-thiadiazol-2-yl)-5-nitrothiophene-2-carboxamide) demonstrated potent antifungal activity against F. oxysporum with an EC50 of 0.618 mg/L, even surpassing the efficacy of the commonly used fungicide carbendazim []. The compound achieves this by disrupting the fungal cell membrane, increasing its permeability, and hindering the biosynthesis of ergosterol, a crucial component of fungal cell membranes [].

Q2: What is the significance of the nitrothiophene moiety in 5-Nitrothiophene-2-carboxamide for its biological activity?

A2: Studies on 5-Nitrothiophene-2-carboxamides as potential treatments for Leishmaniasis highlight the crucial role of the nitrothiophene moiety []. This class of compounds targets Trypanothione reductase (TR), an enzyme vital for the survival of the Leishmania parasite. The nitrothiophene group likely contributes to the high potency and selectivity of these inhibitors towards TR []. This targeted action makes 5-Nitrothiophene-2-carboxamides promising candidates for developing new drugs against Leishmaniasis, particularly given the limitations of current treatments.

Q3: How does the structure of 5-Nitrothiophene-2-carboxamide relate to its activity?

A3: Research emphasizes the structure-activity relationship (SAR) of 5-Nitrothiophene-2-carboxamide derivatives. Modifications to the core structure significantly influence the compound's antifungal activity, potency, and selectivity [, ]. For instance, the presence of specific substituents on the thiophene ring and the carboxamide group can enhance binding affinity to target enzymes like TR or impact interactions with fungal cell membranes [, ]. Quantitative structure-activity relationship (QSAR) studies further suggest that the molecule's frontier orbital energy plays a key role in its antifungal activity, influencing its interaction with target receptors []. This knowledge is crucial for designing more effective and selective derivatives of 5-Nitrothiophene-2-carboxamide for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)

![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1296671.png)